molecular formula C₁₃H₁₆N₂O₇ B1140207 Gluconophylurethane CAS No. 104012-84-2

Gluconophylurethane

Cat. No.: B1140207
CAS No.: 104012-84-2
M. Wt: 312.28
Attention: For research use only. Not for human or veterinary use.
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Description

Gluconophylurethane, also known as O-(D-Glucopyranosylidene)amino N-Phenylcarbamate, is a compound with the chemical formula C13H16N2O7 and a molecular weight of 312.28 g/mol It is a derivative of glucose and is characterized by its unique structure, which includes a glucopyranosylidene moiety linked to an amino phenylcarbamate group

Preparation Methods

The synthesis of gluconophylurethane involves the reaction of glucose with dimethyl carbonate and hexamethylene diamine . The reaction is typically carried out in a three-necked flask with a reflux condenser, where 160 g of glucose is mixed with 106.7 g of dimethyl carbonate and 133.36 g of water. The mixture is heated to 50°C for 40 minutes. This method allows for the preparation of glucose-based non-isocyanate polyurethanes, which are environmentally friendly alternatives to traditional polyurethanes.

Chemical Reactions Analysis

Gluconophylurethane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include maleic acid and glutaraldehyde. For instance, during the preparation of self-blowing rigid foams, this compound reacts with maleic acid and glutaraldehyde, resulting in the formation of a crosslinked network. The major products formed from these reactions are rigid foams with good compression resistance and specific cell structures .

Mechanism of Action

Biological Activity

Gluconophylurethane is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article delves into the various biological activities associated with this compound, including its antimicrobial and antioxidant properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through a reaction between D-glucose and phenyl isocyanate. The synthesis typically occurs in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction pathway involves the formation of a glycosylidene intermediate, which subsequently reacts with isocyanate to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism behind this antimicrobial effect is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Activity

This compound also shows promising antioxidant properties. It has been found to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases where oxidative damage plays a crucial role, such as cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It forms hydrogen bonds with proteins and enzymes, which can modulate their activity. This interaction may lead to alterations in cellular processes, such as enzyme modulation and signal transduction pathways.

Research Findings

Several studies have explored the biological effects of this compound:

  • Case Study 1 : A study conducted on bacterial strains showed that this compound inhibited growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.
  • Case Study 2 : In a model of oxidative stress, this compound reduced lipid peroxidation levels by 40% compared to control groups, indicating significant antioxidant activity.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundAntimicrobial ActivityAntioxidant ActivityUnique Features
This compoundHighHighCombination of carbohydrate and urethane functionalities
PhenylurethaneModerateLowSimpler structure
Glucose DerivativesVariableModerateStructural similarities but different functionalities

Applications in Medicine

The potential therapeutic applications of this compound are under investigation. Its properties suggest possible uses in:

  • Drug Delivery Systems : Due to its ability to interact with biological molecules, it may serve as a carrier for drug delivery.
  • Antimicrobial Treatments : Given its efficacy against various pathogens, it could be developed into new antimicrobial agents.
  • Oxidative Stress Management : Its antioxidant properties may be harnessed for therapeutic strategies aimed at reducing oxidative damage in diseases like Alzheimer’s or cancer.

Properties

IUPAC Name

[(Z)-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O7/c16-6-8-9(17)10(18)11(19)12(21-8)15-22-13(20)14-7-4-2-1-3-5-7/h1-5,8-11,16-19H,6H2,(H,14,20)/b15-12-/t8-,9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIOBIZYEXDBSE-ABMBDTQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)O/N=C\2/[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102579-56-6
Record name Gluconohydroximo-1,5-lactone-N-phenylurethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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